3-chloro-6-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine
Description
3-Chloro-6-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine is a bicyclic heterocyclic compound featuring a pyridazine core fused with a piperidine-like ring. The ethyl group at position 6 and chlorine at position 3 contribute to its distinct physicochemical and biological properties. This compound serves as a versatile scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and apoptosis modulators .
Properties
Molecular Formula |
C9H12ClN3 |
|---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
3-chloro-6-ethyl-7,8-dihydro-5H-pyrido[4,3-c]pyridazine |
InChI |
InChI=1S/C9H12ClN3/c1-2-13-4-3-8-7(6-13)5-9(10)12-11-8/h5H,2-4,6H2,1H3 |
InChI Key |
CGXVTTHMAVIIKW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2=NN=C(C=C2C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloropyridazine with ethylamine in the presence of a base, followed by cyclization to form the desired compound. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-chloro-6-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyridazine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products Formed
Oxidation: N-oxides of the pyridazine ring.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-6-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-chloro-6-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The pathways involved often include signal transduction mechanisms where the compound acts as an inhibitor or activator, leading to downstream biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at Position 6
3-Chloro-6-methyl-pyrido[4,3-c]pyridazine
- Structural Difference : Methyl group instead of ethyl at position 5.
- Synthetic Yield: Methyl derivatives often exhibit higher yields in cyclocondensation reactions (e.g., 72% yield for 6-methyl selenolo-pyridazine in ) . Biological Activity: Methyl groups may reduce steric hindrance, enhancing binding to compact active sites.
3-Chloro-6-propyl-pyrido[4,3-c]pyridazine
Substituent Variations at Position 3
3-Hydroxy-6-ethyl-pyrido[4,3-c]pyridazine
- Structural Difference : Hydroxyl replaces chlorine at position 3.
- Impact :
- Solubility : Hydroxyl group enhances aqueous solubility via hydrogen bonding (e.g., Ethyl 3-hydroxy derivative in has higher solubility than chloro analogues) .
- Reactivity : Chloro substituents are more reactive in nucleophilic substitution (e.g., SNAr reactions), whereas hydroxyl groups participate in conjugation or hydrogen bonding .
3-Methoxy-6-ethyl-pyrido[4,3-c]pyridazine
- Structural Difference : Methoxy group at position 3.
- Impact: Electron Effects: Methoxy’s electron-donating nature stabilizes the aromatic ring, altering redox potentials . Bioavailability: Methoxy groups can improve metabolic stability compared to chloro substituents.
Functional Group Modifications
Ethyl 3-chloro-pyrido[4,3-c]pyridazine-6-carboxylate
- Structural Difference : Carboxylate ester at position 6.
- Impact :
4-Morpholino-pyrido[4,3-c]pyridazine
Biological Activity
3-Chloro-6-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine is a heterocyclic compound belonging to the pyridazine family. Its unique structure, characterized by a fused ring system that integrates both pyridine and pyridazine components, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 195.65 g/mol. The presence of chlorine and ethyl groups enhances its chemical reactivity and biological interactions.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. Research has demonstrated its effectiveness against various bacterial strains and fungi. The mechanism of action is thought to involve the inhibition of specific enzymes or receptors essential for microbial survival.
Table 1: Antimicrobial Activity Against Different Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Anticancer Properties
Research has also highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 2: Anticancer Activity in Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| HeLa | 5.0 | Apoptosis induction | |
| A375 | 3.2 | Cell cycle arrest | |
| HCT116 | 4.5 | Inhibition of kinase activity |
The biological activity of this compound likely involves binding to specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes. For example, studies suggest it can block substrate binding sites on certain kinases.
- Receptor Modulation : It may interact with receptors involved in signal transduction pathways that regulate cell growth and survival.
Case Studies
A notable study investigated the effects of this compound on breast cancer cells. The results indicated a dose-dependent reduction in cell viability and an increase in apoptotic markers after treatment with the compound.
Case Study Summary: Effects on Breast Cancer Cells
| Treatment Concentration (µM) | Cell Viability (%) | Apoptotic Markers (Caspase-3 Activity) |
|---|---|---|
| 0 | 100 | Baseline |
| 5 | 70 | Increased |
| 10 | 45 | Significantly increased |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
